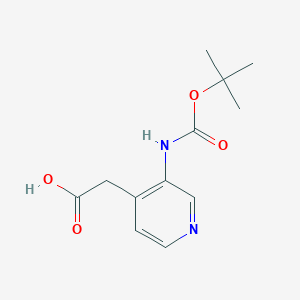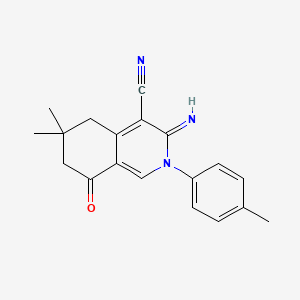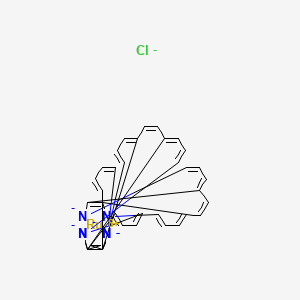
2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid is a compound with a molecular weight of 252.27 g/mol and a chemical formula of C12H16N2O4 . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
The synthesis of 2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid typically involves the protection of the amino group on the pyridine ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino-pyridine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino-pyridine is then reacted with bromoacetic acid under basic conditions to yield the final product .
Análisis De Reacciones Químicas
2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid can undergo several types of chemical reactions:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino-pyridine derivative.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions, forming amide bonds with amines in the presence of coupling reagents such as EDCI or HATU.
Aplicaciones Científicas De Investigación
2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of peptides and other nitrogen-containing compounds.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with various biological molecules.
Mecanismo De Acción
The mechanism of action of 2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid is primarily related to its ability to interact with biological molecules through its amino and carboxylic acid functional groups. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then form hydrogen bonds or ionic interactions with target proteins or enzymes. The carboxylic acid group can also participate in similar interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid include other Boc-protected amino acids and pyridine derivatives. For example:
2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: Another Boc-protected compound used in organic synthesis and pharmaceutical research.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and carboxylic acid functional groups, which make it a versatile intermediate in various chemical and biological applications.
Propiedades
Fórmula molecular |
C12H16N2O4 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-7-13-5-4-8(9)6-10(15)16/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16) |
Clave InChI |
SKOWSXDCNKOWQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine](/img/structure/B12447821.png)
![1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12447832.png)
![benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate](/img/structure/B12447836.png)
![2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole](/img/structure/B12447851.png)

![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine](/img/structure/B12447861.png)

![2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447874.png)



![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12447893.png)
![(5E)-5-[(2,5-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12447909.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12447912.png)
